7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Reduction: 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.
Scientific Research Applications
7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
7-Iodo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical behaviors.
Uniqueness
The presence of the bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one makes it particularly useful for certain substitution reactions and enhances its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUXUQKPHUZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Br)C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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